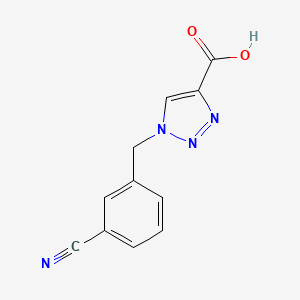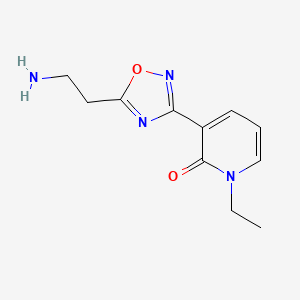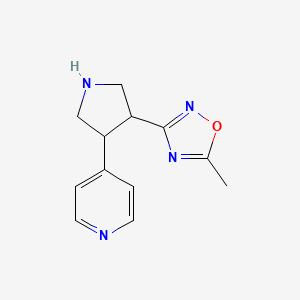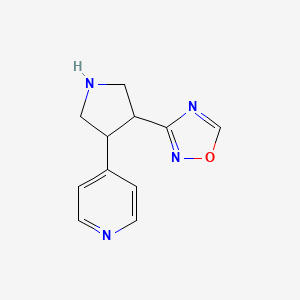
1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of cyanobenzyl and triazole. Cyanobenzyl compounds are known to be used in various chemical reactions due to their reactivity . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are known for their use in various fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” are not available, cyanobenzyl compounds have been synthesized from (NHC)PdBr2(pyridine) complexes and 2-aminopyridine . Additionally, coordination polymers have been synthesized through the self-assembly of 1,1’-bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium (H2bcbpy·2Cl) and pyromellitic acid (H4BTC) .Chemical Reactions Analysis
Cyanobenzyl compounds have been used in the synthesis of Pd-based complexes . They have also been used in the formation of coordination polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For cyanobenzyl compounds, properties such as density, boiling point, and critical temperature have been evaluated .Applications De Recherche Scientifique
Supramolecular Coordination Polymer
This compound has been used in the synthesis of a novel multifunctional and multichromic organic supramolecular coordination polymer . This polymer shows photochromic behavior due to electron-transfer progress within 1s, because of the viologen radical formation .
Sensing Applications
The supramolecular coordination polymer synthesized using this compound can detect five different kinds of organic amines and display different color changes . This makes it a potential candidate for sensing applications.
Cancer Research
The supramolecular coordination polymer has also been studied for its ability to induce apoptosis of cervical cancer cells . This suggests potential applications in cancer research and treatment.
Synthesis of Pd-based Complexes
This compound has been used in the synthesis of Pd-based complexes bearing both 2-aminopyridine and N-heterocyclic carbene (NHC) ligands . The NHC ligand in these Pd-based complexes contains the 3-cyanobenzyl group .
Enzyme Inhibition
The Pd-based complexes synthesized using this compound have been tested for their inhibitor effects on some metabolic enzymes such as carbonic anhydrase and xanthine oxidase enzymes . The IC50 range for hCA I, hCA II, and XO were determined as 0.325–0.707, 0.238–0.636, and 0.576–1.693 μM, respectively . This suggests potential applications in the development of enzyme inhibitors.
Molecular Docking Studies
These Pd-based complexes have also been used in molecular docking studies to determine the binding mode of synthesized inhibitors . This could be useful in the development of effective medicine for XO .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-cyanophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-2-1-3-9(4-8)6-15-7-10(11(16)17)13-14-15/h1-4,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGOATWMZOACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)
![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)
![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
